molecular formula C8H6F2O3 B146327 3,4-Difluoromandelic acid CAS No. 132741-29-8

3,4-Difluoromandelic acid

Cat. No. B146327
M. Wt: 188.13 g/mol
InChI Key: BKHXODARAOCNDJ-UHFFFAOYSA-N
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Description

3,4-Difluoromandelic acid is a fluorinated analogue of mandelic acid, which is a well-known alpha-hydroxy acid. The presence of fluorine atoms is expected to influence its chemical reactivity, physical properties, and potential applications in medicinal chemistry and drug discovery. Although the provided papers do not directly discuss 3,4-difluoromandelic acid, they do provide insights into the synthesis and properties of related fluorinated organic compounds, which can be extrapolated to understand the characteristics of 3,4-difluoromandelic acid.

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in various fields. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines involves a multi-step process including 1,4-addition, borane reduction, lactamization, and further reduction, which could be analogous to potential synthetic routes for 3,4-difluoromandelic acid . Similarly, the synthesis of fluorinated amino acids from trifluoro-methylbutanoic acid via oxazoline and oxazinone intermediates suggests a possible pathway for introducing fluorine into organic molecules . These methods could potentially be adapted for the synthesis of 3,4-difluoromandelic acid.

Molecular Structure Analysis

The introduction of fluorine atoms into organic compounds can significantly alter their molecular structure and properties. For example, the design of 1-amino-4,4-difluorocyclohexanecarboxylic acid demonstrates how fluorine atoms can affect conformation, lipophilicity, acidity, and fluorescent properties . This insight is relevant to 3,4-difluoromandelic acid, as the difluoro substitution is likely to influence its molecular structure and behavior in a similar manner.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity patterns. The selective haloform reaction used to synthesize long-chain 2,2-difluoro-3-hydroxyacids showcases the potential for selective bond cleavage in the presence of multiple fluorine atoms . This type of selective reactivity could be applicable to the chemical reactions involving 3,4-difluoromandelic acid, where the fluorine atoms may direct certain transformations or improve reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are of great interest due to their potential applications. The synthesis of 5-salicyloyl-4-(polyfluoroalkyl)pyrimidines from polyfluoroacyl chromones indicates that fluorinated substrates can lead to products with unique properties, which may be useful in the development of new materials or pharmaceuticals . The catalytic use of 3,4,5-trifluorobenzeneboronic acid in the synthesis of dihydropyridines in an ionic liquid medium also highlights the role of fluorinated catalysts in promoting eco-friendly and efficient chemical processes . These findings suggest that 3,4-difluoromandelic acid could have distinct physical and chemical properties that make it suitable for specific applications.

Scientific Research Applications

1. Chemical Properties and Reactions

  • The chemical properties and reactions involving fluorinated compounds like 3,4-difluoromandelic acid are of significant interest. Studies on molecules such as 3,4-difluoroaniline, closely related to 3,4-difluoromandelic acid, provide insights into their spectroscopic and structural characteristics. Such research is crucial for understanding the physicochemical properties of these molecules (Kose, Karabacak, & Atac, 2015).

2. Environmental Impact and Toxicology

  • The environmental impact and toxicological effects of fluorinated compounds, including those related to 3,4-difluoromandelic acid, have been studied extensively. Research in this area focuses on the distribution, persistence, and potential toxicity of these compounds in the environment and in living organisms. Studies have explored the toxicokinetic profiles and modes of action of various perfluoroalkyl acids, providing valuable information for assessing environmental and health risks associated with these chemicals (Andersen, Butenhoff, Chang, et al., 2008).

3. Synthesis and Application in Material Science

  • The synthesis and application of fluorinated compounds in material science are areas of ongoing research. Studies involve developing efficient synthetic strategies for creating complex fluorinated structures, which have significant implications in pharmaceuticals, agrochemicals, and material science. The construction of difluoromethylpyrazoles, for example, illustrates the versatility and importance of fluorinated compounds in various industrial applications (Zeng, Xu, & Ma, 2020).

4. Analytical and Separation Techniques

  • Analytical and separation techniques for fluorinated compounds, including 3,4-difluoromandelic acid, are crucial for both environmental monitoring and pharmaceutical analysis. Research in this area includes the development of chromatographic methods for the separation of fluorinated isomers, enhancing our ability to analyze and quantify these compounds in various contexts (Zhou, Wu, Johnson, et al., 2000).

Safety And Hazards

3,4-Difluoromandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHXODARAOCNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343272
Record name 3,4-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoromandelic acid

CAS RN

132741-29-8
Record name 3,4-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluorophenyl)-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Xu, H Shao, L Lai, E Sánchez-López… - Journal of …, 2021 - Elsevier
A novel teicoplanin functionalized organic-silica hybrid chiral monolithic column was prepared by a facile single-step approach. The conditions for the preparation of the organic-silica …
Number of citations: 2 www.sciencedirect.com
Y Lin, J Guo, H Lin, J Wang… - Journal of separation …, 2017 - Wiley Online Library
To evaluate the effect of the preparation strategy on the enantioseparation performance of β‐cyclodextrin‐functionalized monoliths, a series of β‐cyclodextrin‐functionalized organic …
L Tang - 2004 - search.proquest.com
We have developed a new and facile approach toward 5-substituted-1, 3-dioxolane-2, 4-diones with mild conditions. The preparation of optically active α-hydroxy acid derivatives was …
Number of citations: 0 search.proquest.com
G D'Orazio - TrAC Trends in Analytical Chemistry, 2020 - Elsevier
The concept of stereoisomerism in the biological activity of compounds in living systems emerged in 1948 with the work of Louis Pasteur, who first observed the optical activity of tartaric …
Number of citations: 30 www.sciencedirect.com

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